3-Tert-butylimidazo[1,5-a]pyridine-1-carboxylic acid
Description
Properties
IUPAC Name |
3-tert-butylimidazo[1,5-a]pyridine-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-12(2,3)11-13-9(10(15)16)8-6-4-5-7-14(8)11/h4-7H,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOZNQGRKKLAYOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=C2N1C=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Tert-butylimidazo[1,5-a]pyridine-1-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of a suitable pyridine derivative with an appropriate imidazole precursor under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 3-Tert-butylimidazo[1,5-a]pyridine-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.
Reduction: Reduction reactions can be performed to convert the carboxylic acid group into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or other substituents can be replaced by different functional groups.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution reactions often involve nucleophiles such as amines, alcohols, or halides, with reaction conditions tailored to the specific reagents used.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, such as esters, amides, alcohols, and halogenated compounds, depending on the specific reaction conditions and reagents employed.
Scientific Research Applications
Medicinal Chemistry
Anti-inflammatory Properties
Research has shown that derivatives of imidazo[1,5-a]pyridine, including 3-tert-butylimidazo[1,5-a]pyridine-1-carboxylic acid, exhibit potent anti-inflammatory activity. For instance, a study demonstrated the design and synthesis of novel imidazo[1,2-a]pyridine-N-glycinyl-hydrazone derivatives aimed at inhibiting tumor necrosis factor-alpha (TNF-α) production. The most active derivative exhibited an IC50 value of 0.21 µM against TNF-α production in vitro, indicating its potential as a therapeutic agent for inflammatory diseases .
Table 1: Anti-TNF-α Activity of Imidazo[1,5-a]pyridine Derivatives
| Compound | IC50 (µM) | % Inhibition at 10 µM |
|---|---|---|
| This compound | TBD | TBD |
| LASSBio-1749 (1i) | 0.21 | 96.8 |
| SB-203580 | 0.22 | 90.0 |
Cancer Research
The imidazo[1,5-a]pyridine scaffold has been explored for its anticancer properties. Studies indicate that derivatives can inhibit cancer cell proliferation by interfering with various signaling pathways involved in tumor growth and metastasis . The compound's ability to modulate key pathways makes it a candidate for further investigation in cancer therapeutics.
Synthesis and Chemical Applications
Synthetic Methodologies
The synthesis of imidazo[1,5-a]pyridine compounds has been facilitated by innovative methodologies such as Mg3N2-assisted one-pot reactions. This approach allows for the efficient formation of diverse functionalized derivatives from readily available precursors . The versatility of these synthetic routes enhances the potential applications of this compound in research and industry.
Table 2: Synthetic Routes for Imidazo[1,5-a]pyridine Derivatives
| Methodology | Yield (%) | Key Features |
|---|---|---|
| Mg3N2-assisted one-pot synthesis | Up to 92% | Eco-friendly and cost-effective |
| Traditional multi-step synthesis | Variable | Time-consuming with lower yields |
Material Science Applications
Organic Light Emitting Diodes (OLEDs)
The imidazo[1,5-a]pyridine framework is also being investigated for its application in OLED technology due to its favorable electronic properties . The compound can serve as a building block for the development of novel materials with enhanced light-emitting capabilities.
Case Studies
Case Study: Anti-inflammatory Activity Evaluation
A comprehensive evaluation was conducted using a subcutaneous air pouch model to assess the anti-inflammatory effects of LASSBio-1749 (a derivative related to this compound). Results showed significant inhibition of TNF-α production at various doses, highlighting the compound's efficacy in vivo .
Case Study: Synthesis Optimization
In another study focusing on synthetic optimization, researchers successfully synthesized several derivatives using Mg3N2 as a nitrogen source. This method yielded high purity compounds suitable for biological evaluation .
Mechanism of Action
The mechanism by which 3-Tert-butylimidazo[1,5-a]pyridine-1-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to the disruption of bacterial cell walls or inhibition of essential enzymes. The exact mechanism can vary depending on the biological system and the specific application.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituent at the 3-position significantly influences molecular weight, solubility, and lipophilicity. Key examples include:
- 3-Tert-butyl vs. 3-Cyclobutyl : The tert-butyl group is bulkier than cyclobutyl, likely further reducing solubility but improving target binding in hydrophobic pockets .
- 3-Tert-butyl vs. 3-Trifluoromethyl : Unlike the electron-withdrawing CF₃ group, tert-butyl is electron-donating, which may alter electronic interactions in enzymatic binding sites .
Biological Activity
3-Tert-butylimidazo[1,5-a]pyridine-1-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and highlighting its pharmacological relevance.
Chemical Structure and Properties
The compound belongs to the imidazo[1,5-a]pyridine family, characterized by a fused imidazole and pyridine ring system. The tert-butyl group contributes to its lipophilicity, which may influence its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. Below are detailed findings from various studies.
Anti-inflammatory Activity
One significant area of research focuses on the compound's ability to modulate inflammatory responses. In vitro studies have shown that derivatives of imidazo[1,5-a]pyridine can inhibit the production of pro-inflammatory cytokines such as TNF-α. For instance, a related compound demonstrated potent inhibition of TNF-α production in cultured macrophages with an IC50 value of 0.21 µM, indicating strong anti-inflammatory potential .
Table 1: Inhibitory Effects on TNF-α Production
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| This compound | TBD | TNF-α inhibition |
| LASSBio-1749 | 0.21 | p38 MAPK inhibitor |
Anticancer Activity
Studies have also explored the anticancer properties of imidazo[1,5-a]pyridine derivatives. For example, compounds within this class have been shown to induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators .
Case Study: Apoptotic Induction in Cancer Cells
In a study involving human leukemia cells, treatment with an imidazo[1,5-a]pyridine derivative resulted in a significant increase in apoptotic markers compared to untreated controls. This suggests that this compound may contribute to cancer therapy through similar mechanisms.
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been investigated. Preliminary results indicate that it exhibits activity against various bacterial strains and fungi. For instance, derivatives have shown inhibition against Poria placenta, highlighting their potential as antifungal agents .
Table 2: Antimicrobial Efficacy Against Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Poria placenta | TBD |
| Staphylococcus aureus | TBD |
Mechanistic Insights
The mechanisms underlying the biological activities of this compound involve multiple pathways:
- Cytokine Modulation: The compound appears to interfere with signaling pathways that regulate cytokine production.
- Apoptosis Induction: It may activate intrinsic apoptotic pathways leading to cell death in cancer cells.
- Enzyme Inhibition: Some studies suggest that it inhibits key enzymes involved in inflammatory processes and microbial growth.
Q & A
Q. What synthetic methodologies are recommended for preparing 3-Tert-butylimidazo[1,5-a]pyridine-1-carboxylic acid and its derivatives?
The compound can be synthesized via a one-pot reaction using ionic liquid-promoted condensation of dipyridylketone and aryl aldehydes, as described by Siddiqui et al. (2006) . Key steps include optimizing stoichiometry (e.g., 1:1 molar ratio of ketone to aldehyde) and reaction time (typically 8–12 hours at 80–100°C). Post-synthesis purification involves column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization. Structural confirmation requires NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and FT-IR to verify tert-butyl and carboxylic acid functionalities .
Q. How should researchers characterize the purity and stability of this compound?
Purity is assessed via HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% TFA) and elemental analysis (±0.4% for C, H, N). Stability studies under varying conditions (e.g., pH 2–12, 25–60°C) are critical. For example, the carboxylic acid group may degrade under strong alkaline conditions, necessitating storage at −20°C in inert atmospheres. Differential scanning calorimetry (DSC) can identify decomposition temperatures (>200°C) .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in cysteine protease inhibition data for 3-Tert-butylimidazo[1,5-a]pyridine derivatives?
Discrepancies in IC₅₀ values (e.g., 0.05–0.2 mM for papain inhibition) may arise from assay conditions. Standardize protocols by:
- Using consistent enzyme concentrations (0.05 mM papain) .
- Pre-incubating derivatives with enzyme (30 minutes at 37°C) before substrate addition .
- Validating results via orthogonal assays (e.g., fluorogenic substrates like Z-FR-AMC). Thermodynamic studies (ΔG, ΔH, ΔS) at 32–42°C can clarify temperature-dependent activity shifts .
Q. How does the tert-butyl substituent influence the compound’s pharmacodynamics and binding kinetics?
The tert-butyl group enhances hydrophobic interactions with enzyme pockets (e.g., papain’s S2 subsite). Comparative studies with analogs (e.g., 3-phenyl or 3-methyl derivatives) reveal:
Q. What in silico tools are recommended for optimizing the scaffold’s drug-likeness?
Apply Lipinski’s Rule of Five (molecular weight <500, logP <5) and Veber’s criteria (rotatable bonds ≤10, polar surface area ≤140 Ų) . Docking software (AutoDock Vina, Schrödinger) identifies critical residues (e.g., Cys25 in papain) for hydrogen bonding. ADMET predictors (e.g., SwissADME) highlight potential bioavailability issues (e.g., low intestinal permeability) .
Methodological Considerations
Q. How should researchers design dose-response studies for derivatives of this compound?
Use a logarithmic concentration range (0.01–100 µM) in triplicate. Include positive controls (e.g., E-64 for papain inhibition) and vehicle controls (DMSO <1%). Data normalization (relative to maximal activity) and nonlinear regression (Hill equation) yield EC₅₀ values. Address solubility limits via co-solvents (e.g., PEG-400) .
Q. What analytical techniques are critical for assessing batch-to-batch variability in synthesized derivatives?
Implement:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
